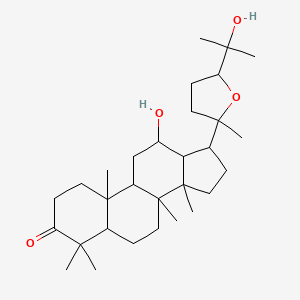

20S,24R-Epoxydammar-12,25-diol-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

12-hydroxy-17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-25(2)20-10-15-28(6)21(27(20,5)13-11-22(25)32)17-19(31)24-18(9-14-29(24,28)7)30(8)16-12-23(34-30)26(3,4)33/h18-21,23-24,31,33H,9-17H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCDJPYINJXPKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Natural Sources and Isolation of 20S,24R-Epoxydammar-12,25-diol-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

20S,24R-Epoxydammar-12,25-diol-3-one is a dammarane-type triterpenoid (B12794562) that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its known natural sources and general methodologies for its isolation. While specific quantitative data and detailed experimental protocols for this particular compound are not extensively documented in publicly available literature, this guide outlines a generalized approach based on the isolation of structurally related triterpenoids from similar natural matrices.

Natural Sources

The primary known natural source of this compound is the plant Pseudolarix kaempferi, also known as the golden larch.[1] This deciduous conifer, belonging to the Pinaceae family, is native to eastern China.[1] Various parts of the plant, including the bark and seeds, have been the subject of phytochemical investigations, revealing a rich profile of terpenoids, including both diterpenoids and triterpenoids.[2][3][4][5][6]

Dammarane-type triterpenoids, as a class, are also found in other plant families, such as the Dipterocarpaceae (source of dammar resin) and in medicinal herbs like ginseng (Panax species).[7] While this compound has been specifically identified in Pseudolarix kaempferi, the potential for its presence in other related species cannot be entirely ruled out and warrants further investigation.

Generalized Isolation Protocol

Extraction

The initial step involves the extraction of the crude chemical constituents from the plant material (e.g., dried and powdered bark of Pseudolarix kaempferi).

-

Maceration: The powdered plant material is soaked in an organic solvent at room temperature for an extended period (typically several days), with occasional agitation.

-

Soxhlet Extraction: A more efficient method where the plant material is continuously washed with a refluxing solvent.

-

Solvent Selection: Common solvents for the extraction of triterpenoids include methanol (B129727), ethanol, ethyl acetate, and chloroform (B151607). The choice of solvent will depend on the polarity of the target compound and the desire to co-extract other constituents.

Fractionation

The crude extract, a complex mixture of various compounds, is then subjected to fractionation to separate compounds based on their polarity.

-

Liquid-Liquid Partitioning: The crude extract is dissolved in a hydroalcoholic mixture and sequentially partitioned with immiscible solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, and n-butanol). Triterpenoids are typically found in the less polar fractions (e.g., n-hexane, dichloromethane, or ethyl acetate).

Chromatographic Purification

The enriched fractions are then purified using various chromatographic techniques to isolate the target compound.

-

Column Chromatography (CC): This is the most common method for the preparative separation of natural products.

-

Stationary Phase: Silica (B1680970) gel is the most widely used stationary phase for the separation of triterpenoids. Reversed-phase silica gel (e.g., C18) can also be employed.

-

Mobile Phase: A gradient of solvents with increasing polarity is typically used to elute the compounds from the column. Common solvent systems include mixtures of n-hexane and ethyl acetate, or chloroform and methanol.

-

-

High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative or semi-preparative HPLC is often used.

-

Column: Reversed-phase columns (e.g., C18) are commonly used.

-

Mobile Phase: Isocratic or gradient elution with mixtures of acetonitrile (B52724) and water, or methanol and water, is typical.

-

Data Presentation

Due to the absence of specific published studies detailing the isolation of this compound with quantitative data, a table summarizing such information cannot be provided at this time. Future research is needed to establish the yield and purity of this compound from its natural sources.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the isolation of this compound from its natural source.

Caption: Generalized workflow for the isolation of this compound.

Conclusion

This compound is a naturally occurring triterpenoid found in Pseudolarix kaempferi. While a detailed and quantified isolation protocol is not yet available in the scientific literature, established phytochemical techniques provide a robust framework for its successful isolation and purification. Further research is required to determine the concentration of this compound in its natural source and to optimize the isolation procedure to obtain quantitative data on yield and purity. Such studies will be crucial for facilitating further investigation into its potential biological activities and applications in drug development.

References

- 1. biocrick.com [biocrick.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic diterpenoids from the bark of Pseudolarix kaempferi and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The isolation and structural elucidation of four novel triterpene lactones, pseudolarolides A, B, C, and D, from Pseudolarix kaempferi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nmppdb.com.ng [nmppdb.com.ng]

An In-Depth Technical Guide to 20S,24R-Epoxydammar-12,25-diol-3-one: Discovery and History

Introduction

20S,24R-Epoxydammar-12,25-diol-3-one is a tetracyclic triterpenoid (B12794562) belonging to the dammarane (B1241002) family.[1] First identified as a metabolite of 20(S)-protopanaxadiol in human liver microsomes and hepatocytes, this compound has also been isolated from the medicinal plant Pseudolarix kaempferi, commonly known as the golden larch.[2][3] Dammarane triterpenoids are a class of natural products known for a wide range of pharmacological activities, including potential anti-inflammatory and anti-tumor effects.[1] This technical guide provides a comprehensive overview of the discovery, history, and chemical biology of this compound, with a focus on its isolation, structural elucidation, and biological significance.

Discovery and Isolation

The initial identification of this compound occurred during metabolic studies of 20(S)-protopanaxadiol, a primary aglycone of ginsenosides (B1230088) found in ginseng. In these studies, it was characterized as a metabolite formed in human liver microsomes and hepatocytes.[3] Subsequently, this triterpenoid was isolated as a natural product from the herbs of Pseudolarix kaempferi.[2]

General Experimental Protocol for Isolation

The following is a generalized workflow for the isolation of dammarane triterpenoids from plant sources, which would be applicable to obtaining this compound from Pseudolarix kaempferi.

References

An In-depth Technical Guide on the Biological Activity of 20S,24R-Epoxydammar-12,25-diol-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

20S,24R-Epoxydammar-12,25-diol-3-one is a dammarane-type triterpenoid.[1] These natural products are known for their diverse pharmacological activities, including potential anti-inflammatory and anti-tumor effects.[1] This compound is notably a metabolite of 20(S)-Protopanaxadiol (PPD), an aglycone of ginsenosides (B1230088) with a wide range of biological activities. While direct extensive research on the specific biological functions of this compound is limited, studies on its parent compounds and their derivatives provide significant insights into its potential therapeutic applications.

This technical guide summarizes the current understanding of the biological activities of compounds structurally related to this compound, provides detailed experimental protocols for assessing these activities, and proposes potential signaling pathways for further investigation.

Potential Biological Activities: Insights from a Parent Compound and its Derivatives

A key study on the parent compound, (20S,24R)-epoxy-dammarane-3β,12β,25-triol, and its synthesized derivatives has shed light on the potential for this structural class to act as inhibitors of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are important targets in the management of type 2 diabetes.[2]

α-Glucosidase and PTP1B Inhibition

The parent compound, (20S,24R)-epoxy-dammarane-3β,12β,25-triol, demonstrated a 32.2% inhibitory ratio against α-glucosidase at a concentration of 200 μM.[2] Chemical modifications of this parent compound yielded derivatives with enhanced inhibitory activities against both α-glucosidase and PTP1B.[2]

Table 1: Inhibitory Activities of (20S,24R)-epoxy-dammarane-3β,12β,25-triol Derivatives [2]

| Compound | Target Enzyme | IC50 (μM) |

| 8 | α-Glucosidase | 489.8 |

| PTP1B | 319.7 | |

| 15 | PTP1B | Not specified, but significant inhibition |

| 26 | α-Glucosidase | 467.7 |

| PTP1B | 269.1 | |

| 42 | PTP1B | 134.9 |

| Suramin Sodium (Positive Control) | PTP1B | 339.0 |

These findings suggest that the 20S,24R-epoxydammarane scaffold is a promising starting point for the development of dual-target inhibitors for diabetes.

Experimental Protocols

α-Glucosidase Inhibition Assay

This protocol is adapted from established methods for determining α-glucosidase inhibitory activity in vitro.[3][4]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Test compound (this compound)

-

Acarbose (positive control)

-

Phosphate (B84403) buffer (50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃, 0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

In a 96-well plate, add 50 µL of the test compound solution to each well.

-

Add 100 µL of α-glucosidase solution (0.2 U/mL in phosphate buffer) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of pNPG solution (2.5 mM in phosphate buffer) to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃ solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control (without inhibitor) and A_s is the absorbance of the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol is based on standard colorimetric PTP1B inhibition assays.[5][6]

Materials:

-

Recombinant human PTP1B

-

p-Nitrophenyl phosphate (pNPP)

-

Test compound (this compound)

-

Suramin sodium or sodium orthovanadate (positive control)

-

Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

-

Sodium hydroxide (B78521) (NaOH, 1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of the test compound in a suitable solvent and make serial dilutions.

-

In a 96-well plate, add 10 µL of the test compound solution to each well.

-

Add 80 µL of the assay buffer to each well.

-

Add 10 µL of PTP1B enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 100 µL of pNPP solution (2 mM in assay buffer) to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 10 µL of 1 M NaOH to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control (without inhibitor) and A_s is the absorbance of the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the known anti-inflammatory properties of dammarane-type triterpenoids suggest potential interactions with key inflammatory signaling cascades. A plausible hypothesis is the modulation of the NF-κB and MAPK pathways, which are central to the inflammatory response.

Hypothetical Anti-Inflammatory Signaling Pathway:

An inflammatory stimulus, such as lipopolysaccharide (LPS), typically activates Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades involving MyD88 and TRAF6. This results in the phosphorylation and degradation of IκBα, releasing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. Concurrently, the MAPK pathway (including ERK, JNK, and p38) is activated, further promoting inflammatory gene expression. This compound could potentially exert anti-inflammatory effects by inhibiting key components of these pathways, such as the phosphorylation of IκBα or MAPKs, thereby reducing the production of inflammatory mediators.

Visualizations

Caption: Experimental workflow for evaluating the biological activity of this compound.

Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.

Conclusion

While direct evidence for the biological activity of this compound is currently limited, the existing research on its parent compound and related derivatives strongly suggests its potential as a bioactive molecule. The inhibitory effects on α-glucosidase and PTP1B observed in structurally similar compounds indicate that it could be a valuable lead for the development of novel therapeutics for type 2 diabetes. Furthermore, the general anti-inflammatory properties of dammarane (B1241002) triterpenoids point towards its potential to modulate key inflammatory signaling pathways such as NF-κB and MAPK.

Future research should focus on the direct biological evaluation of this compound to confirm these potential activities, determine its potency and selectivity, and elucidate its precise mechanisms of action. The experimental protocols and hypothetical signaling pathways outlined in this guide provide a framework for such investigations, which will be crucial in unlocking the full therapeutic potential of this and other related dammarane triterpenoids.

References

- 1. nmppdb.com.ng [nmppdb.com.ng]

- 2. Synthesis and biological evaluation of (20 S,24 R)-epoxy-dammarane-3β,12β,25-triol derivatives as α-glucosidase and PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro α-glucosidase inhibitory assay [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]

- 6. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of Dammarane Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

Dammarane (B1241002) triterpenoids, a class of tetracyclic triterpenes, are significant secondary metabolites predominantly found in plants of the Panax genus (ginseng), but also isolated from other species like Gynostemma pentaphyllum and Bacopa monniera.[1][2][3] These compounds have garnered substantial attention in pharmaceutical research due to their broad spectrum of biological activities and therapeutic potential.[4][5] Structurally, they are characterized by a four-ring carbon skeleton, with variations in glycosylation patterns and side-chain modifications at the C-17 position leading to a wide diversity of derivatives, including the well-known ginsenosides.[3][6] This guide provides an in-depth overview of the key therapeutic applications of dammarane triterpenoids, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols.

Anticancer Activity

Dammarane triterpenoids exhibit potent antitumor activities across a range of human cancer cell lines.[7][8] Their primary mechanisms involve inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cancer cell adhesion, migration, and invasion.[7][8]

Mechanism of Action: Induction of Apoptosis

A significant anticancer mechanism of dammarane derivatives is the induction of apoptosis through the mitochondrial pathway.[7] For example, the ginsenoside derivative 4c has been shown to increase the levels of reactive oxygen species (ROS), leading to a collapse of the mitochondrial membrane potential. This triggers the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspase enzymes (caspase-9 and caspase-3), ultimately leading to apoptosis. This process is also regulated by the p53 tumor suppressor protein and the Bcl-2 family of proteins.[7]

Caption: Mitochondrial apoptosis pathway initiated by dammarane triterpenoids.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various dammarane triterpenoids have been quantified using IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth.

| Compound | Cell Line | Cancer Type | IC₅₀ (μM) | Reference |

| Compound 4c | A549 | Lung Cancer | 1.07 ± 0.05 | [7] |

| Compound 15 | A549 | Lung Cancer | 10.65 - 14.28 | [9][10] |

| Hep-G2 | Liver Cancer | 10.65 - 14.28 | [9][10] | |

| MCF-7 | Breast Cancer | 10.65 - 14.28 | [9][10] | |

| Gymnosporone A (1) | A549, Hep-G2, MCF-7 | Lung, Liver, Breast | 19.05 - 47.78 | [9][10][11] |

| Gymnosporone B (2) | A549, Hep-G2, MCF-7 | Lung, Liver, Breast | 19.05 - 47.78 | [9][10][11] |

| Bacopaside E | MDA-MB-231 | Breast Cancer | Not specified, but potent | [8] |

| Bacopaside VII | MDA-MB-231 | Breast Cancer | Not specified, but potent | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the dammarane triterpenoid compound dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin). Incubate for an additional 24-72 hours.

-

MTT Addition: Add 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

Dammarane triterpenoids possess significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[12][13][14]

Mechanism of Action: NF-κB and STAT3 Pathway Inhibition

Several dammarane-type saponins (B1172615) from Panax notoginseng have been shown to exert their anti-inflammatory effects by blocking key signaling pathways.[12][13] In inflammatory models, these compounds can inhibit the MyD88/NF-κB and STAT3 pathways.[12][13] By blocking these pathways, the triterpenoids prevent the transcription and subsequent release of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[14]

Caption: Dammarane triterpenoids block MyD88/NF-κB and STAT3 signaling.

Quantitative Data: Inhibition of Nitric Oxide (NO) Production

| Compound | Cell Line | IC₅₀ for NO Inhibition (μM) | Reference |

| Compound 3 | RAW 264.7 | 71.85 - 95.71 | [9][15] |

| Compound 7 | RAW 264.7 | 71.85 - 95.71 | [9][15] |

| Compound 8 | RAW 264.7 | 71.85 - 95.71 | [9][15] |

Experimental Protocol: Griess Assay for Nitric Oxide

This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

-

Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 24-well plate. Pre-treat cells with various concentrations of dammarane triterpenoids for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 μg/mL) to induce inflammation and NO production. Incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix 50 μL of supernatant with 50 μL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid). Incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 μL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well. Incubate for another 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cardiovascular Protection: Anti-Atherosclerosis

Dammarane triterpenoids, particularly derivatives of ginsenoside compound K (CK), have demonstrated significant potential in preventing atherosclerosis.[16][17]

Mechanism of Action: LXRα Pathway Activation

A novel synthesized dammarane triterpenoid, CKN, has been shown to alleviate atherosclerosis by activating the Liver X Receptor α (LXRα) pathway.[16][17] CKN promotes the nuclear translocation of LXRα, which in turn upregulates the expression of ATP-binding cassette transporter A1 (ABCA1).[16] ABCA1 is a critical transporter responsible for cholesterol efflux from macrophages, a key process in preventing the formation of foam cells, which are central to atherosclerotic plaque development.[16] This activation occurs without the adverse effects of hypertriglyceridemia often associated with other LXR agonists.[16]

Caption: CKN promotes LXRα nuclear translocation to combat atherosclerosis.

Quantitative Data: In Vivo Anti-Atherosclerotic Effects

Studies in ApoE⁻/⁻ mice, a common model for atherosclerosis, have shown significant reductions in plaque formation.

| Compound | Model | Treatment | Outcome | Quantitative Result | Reference |

| CKN | HHD-fed ApoE⁻/⁻ mice | Oral gavage | Reduction in aortic lesions | 60.9% (thoracic aorta) | [16][17] |

| Reduction in brachiocephalic lesions | 48.1% | [16][17] | |||

| Plasma Lipids | Reduced | [16][17] | |||

| Foam Cells in Plaque | Decreased | [16][17] |

Experimental Protocol: ApoE⁻/⁻ Mouse Model of Atherosclerosis

-

Animal Model: Use male C57BL/6 ApoE⁻/⁻ mice (8 weeks old).

-

Diet: Induce atherosclerosis by feeding the mice a high-fat, high-choline diet (HHD) for a period of 8-12 weeks.

-

Treatment Groups: Randomly divide mice into groups (n=6-10 per group):

-

Control (vehicle)

-

Dammarane triterpenoid (e.g., CKN) at various doses

-

Positive control (e.g., atorvastatin)

-

-

Administration: Administer the compounds daily via oral gavage for the duration of the study.

-

Tissue Collection: At the end of the study, euthanize the mice and perfuse with saline. Collect the aorta and heart.

-

Lesion Analysis (En Face): Open the aorta longitudinally, stain with Oil Red O to visualize lipid-rich plaques, and quantify the lesion area as a percentage of the total aortic surface area using image analysis software.

-

Histology (Aortic Root): Embed the aortic root in OCT compound, prepare serial cryosections, and stain with Oil Red O and hematoxylin. Quantify the lesion area and foam cell content within the plaque.

-

Blood Analysis: Collect blood samples to measure plasma levels of total cholesterol (TC), triglycerides (TG), and inflammatory cytokines via seralyzer or ELISA kits.[16]

Other Therapeutic Applications

Beyond the areas detailed above, dammarane triterpenoids are being investigated for a multitude of other therapeutic uses:

-

Antiviral Activity: Dammarane triterpenoids have shown potential against various viruses, including dengue virus, by suppressing viral replication.[12][13]

-

Neuroprotective Effects: Certain saponins demonstrate protective effects against hypoxia-induced injury in neuronal cells by reducing apoptosis and oxidative stress.[18] This involves decreasing lactate (B86563) dehydrogenase (LDH) and malondialdehyde (MDA) release while increasing superoxide (B77818) dismutase (SOD) activity.[18]

-

Metabolic Diseases: These compounds have shown promise in managing diabetes and metabolic syndrome.[4][19][20]

-

Immunomodulatory Effects: Dammarane triterpenoids can modulate the immune system, which is beneficial in treating various immune-related disorders.[21][22]

General Experimental Workflows

Workflow: Extraction and Isolation from Plant Material

The isolation of pure dammarane triterpenoids from plant sources is a multi-step process involving extraction, partitioning, and chromatography.

Caption: A typical multi-step process for isolating dammarane triterpenoids.

This technical guide highlights the significant and diverse therapeutic potential of dammarane triterpenoids. With well-documented activities in oncology, inflammation, and cardiovascular disease, these natural compounds represent a rich source for the discovery and development of novel therapeutics. Further research focusing on clinical efficacy, bioavailability, and structure-activity relationships will be crucial in translating their promise into clinical applications.

References

- 1. Dammarane triterpenoids for pharmaceutical use: a patent review (2005 - 2014) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and anti-cancer activity studies of dammarane-type triterpenoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitumor activities of dammarane triterpene saponins from Bacopa monniera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07080E [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Anti-inflammatory, anti-angiogenetic and antiviral activities of dammarane-type triterpenoid saponins from the roots of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Two new dammarane-type triterpene saponins from Korean red ginseng and their anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dammarane-type triterpenoids from Gynostemma longipes and their protective activities on hypoxia-induced injury in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Immunomodulatory properties of triterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Four Novel Dammarane-Type Triterpenoids from Pearl Knots of Panax ginseng Meyer cv. Silvatica - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 20S,24R-Epoxydammar-12,25-diol-3-one: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of 20S,24R-Epoxydammar-12,25-diol-3-one, a dammarane-type triterpenoid (B12794562) with potential pharmacological applications. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, drug discovery, and metabolic engineering. It details the enzymatic transformations leading to the synthesis of this complex molecule, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction

This compound is a tetracyclic triterpenoid belonging to the dammarane (B1241002) class. These compounds are of significant interest due to their diverse biological activities. The biosynthesis of such intricate natural products involves a series of enzymatic reactions that build upon a common precursor, leading to a vast array of structurally and functionally diverse molecules. Understanding this biosynthetic pathway is crucial for the potential biotechnological production of this and related compounds for therapeutic use.

The Biosynthetic Pathway

The biosynthesis of this compound originates from the general isoprenoid pathway, which produces the universal triterpenoid precursor, (S)-2,3-oxidosqualene. The pathway to the target molecule can be conceptually divided into three main stages:

-

Formation of the Dammarane Skeleton: The initial and defining step is the cyclization of (S)-2,3-oxidosqualene to form the tetracyclic dammarane core.

-

Hydroxylation to Protopanaxadiol: The dammarane skeleton undergoes specific hydroxylation to yield 20(S)-protopanaxadiol (PPD), a key intermediate.

-

Tailoring of the Protopanaxadiol Backbone: PPD is further modified through epoxidation and oxidation to produce the final compound, this compound.

The key enzymatic steps are detailed below:

-

(S)-2,3-Oxidosqualene Cyclization: Catalyzed by dammarenediol-II synthase , an oxidosqualene cyclase, (S)-2,3-oxidosqualene is cyclized to form dammarenediol-II . This reaction establishes the characteristic tetracyclic ring structure of dammarane triterpenoids.

-

C-12 Hydroxylation: Dammarenediol-II is then hydroxylated at the C-12 position by a cytochrome P450 monooxygenase (CYP450) , specifically a dammarenediol 12-hydroxylase . This enzymatic reaction leads to the formation of 20(S)-protopanaxadiol (PPD) .

-

C-24,25 Epoxidation: The side chain of PPD undergoes epoxidation at the C-24,25 double bond. This reaction is likely catalyzed by another cytochrome P450 monooxygenase with epoxidase activity, resulting in the formation of (20S,24R)-epoxy-dammarane-3β,12β,25-triol . Cytochrome P450 enzymes are known to catalyze a wide range of oxidative reactions, including epoxidations of unsaturated substrates[1][2].

-

C-3 Oxidation: The final step in the biosynthesis is the oxidation of the 3β-hydroxyl group to a ketone. This conversion is catalyzed by a dehydrogenase , yielding the final product, This compound .

The overall biosynthetic pathway is depicted in the following diagram:

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 20S,24R-Epoxydammar-12,25-diol-3-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential applications of 20S,24R-Epoxydammar-12,25-diol-3-one and its derivatives. This class of dammarane (B1241002) triterpenoids has garnered significant interest due to its diverse pharmacological activities, including anti-diabetic and potential anti-cancer properties.

Introduction

This compound is a naturally occurring triterpenoid (B12794562) that can be isolated from various plant sources, including the herbs of Pseudolarix kaempferi.[1] The dammarane scaffold is a versatile platform for chemical modification, allowing for the generation of a wide array of derivatives with enhanced biological activities. This document outlines the synthesis of derivatives from a closely related precursor, (20S,24R)-epoxy-dammarane-3β,12β,25-triol, and details their evaluation as inhibitors of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), two key targets in the management of type 2 diabetes.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of synthesized (20S,24R)-epoxy-dammarane-3β,12β,25-triol derivatives against α-glucosidase and PTP1B. The parent compound for these derivatives is (20S,24R)-epoxy-dammarane-3β,12β,25-triol, and modifications were made at the C-3 and C-12 positions.

Table 1: α-Glucosidase Inhibitory Activity of (20S,24R)-epoxy-dammarane-3β,12β,25-triol Derivatives [2]

| Compound | Modification | IC50 (μM) |

| 8 | 3-O-Phthaloyl | 489.8 |

| 26 | 12-O-Phthaloyl | 467.7 |

| Acarbose (B1664774) (Positive Control) | - | Not specified in the study |

Table 2: PTP1B Inhibitory Activity of (20S,24R)-epoxy-dammarane-3β,12β,25-triol Derivatives [2]

| Compound | Modification | IC50 (μM) |

| 8 | 3-O-Phthaloyl | 319.7 |

| 15 | 3-O-(3-Carboxypropanoyl) | >400 |

| 26 | 12-O-Phthaloyl | 269.1 |

| 42 | 3-O-(4-Nitrobenzoyl) | 134.9 |

| Suramin sodium (Positive Control) | - | 339.0 |

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a semi-synthetic approach starting from the natural product (20S,24R)-epoxy-dammarane-3β,12β,25-triol.

Step 1: Isolation of (20S,24R)-epoxy-dammarane-3β,12β,25-triol

The starting material can be isolated from various plant sources, such as Cyclocarya paliurus, using standard phytochemical techniques including solvent extraction and column chromatography.[2]

Step 2: Synthesis of Derivatives via Modification of Hydroxyl Groups

This protocol describes a general method for the acylation of the hydroxyl groups at the C-3 and C-12 positions.

-

Materials:

-

(20S,24R)-epoxy-dammarane-3β,12β,25-triol

-

Anhydrous pyridine

-

Desired acylating agent (e.g., acetic anhydride, phthalic anhydride, succinic anhydride, 4-nitrobenzoyl chloride)

-

Ethyl acetate (B1210297) (EtOAc)

-

5% Hydrochloric acid (HCl) aqueous solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether and Ethyl acetate for chromatography elution

-

-

Procedure:

-

Dissolve (20S,24R)-epoxy-dammarane-3β,12β,25-triol in anhydrous pyridine.

-

Add the acylating agent to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc and wash with 5% HCl aqueous solution to remove pyridine.

-

Separate the organic layer, and extract the aqueous layer with EtOAc.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to yield the desired derivative.

-

Step 3: Oxidation of the 3-hydroxyl group to a 3-keto group

To obtain the title compound, this compound, the 3β-hydroxyl group of the corresponding triol can be selectively oxidized.

-

Materials:

-

(20S,24R)-epoxy-dammarane-3β,12β,25-triol or its C-12 modified derivative

-

Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (if using DMP)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure (using DMP):

-

Dissolve the starting material in anhydrous DCM.

-

Add Dess-Martin periodinane to the solution at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring by TLC.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by silica gel column chromatography to yield this compound or its derivative.

-

In Vitro α-Glucosidase Inhibitory Assay

This protocol is adapted from a standard method used for evaluating α-glucosidase inhibitors.[3]

-

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate (B84403) buffer (50 mM, pH 6.8)

-

Test compounds (dissolved in DMSO)

-

Acarbose (positive control)

-

Sodium carbonate (Na₂CO₃) solution (1 M)

-

96-well microplate reader

-

-

Procedure:

-

Prepare solutions of the test compounds and acarbose in DMSO at various concentrations.

-

In a 96-well plate, add 20 µL of the test compound solution or positive control.

-

Add 20 µL of α-glucosidase solution (2 U/mL in phosphate buffer) to each well and incubate at 37 °C for 5 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution (1 mM in phosphate buffer).

-

Incubate the mixture at 37 °C for 20 minutes.

-

Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

-

In Vitro PTP1B Inhibitory Assay

This protocol is based on a commonly used method for assessing PTP1B inhibition.[4]

-

Materials:

-

Human recombinant PTP1B

-

p-Nitrophenyl phosphate (pNPP)

-

HEPES buffer (50 mM, pH 7.0, containing 1 mM EDTA and 1 mM DTT)

-

Test compounds (dissolved in DMSO)

-

Suramin sodium or Sodium orthovanadate (positive control)

-

Sodium hydroxide (B78521) (NaOH) solution (1 M)

-

96-well microplate reader

-

-

Procedure:

-

Prepare solutions of the test compounds and positive control in DMSO at various concentrations.

-

In a 96-well plate, add the test compound solution or positive control.

-

Add PTP1B enzyme solution to each well and incubate at 37 °C for 10 minutes.

-

Initiate the enzymatic reaction by adding pNPP solution.

-

Incubate the reaction mixture at 37 °C for 30 minutes.

-

Terminate the reaction by adding 1 M NaOH solution.

-

Measure the amount of p-nitrophenol produced by reading the absorbance at 405 nm.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

-

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives.

Caption: General synthetic scheme for derivatives.

Signaling Pathway Inhibition

This diagram depicts the role of PTP1B in insulin (B600854) signaling and its inhibition by the synthesized derivatives.

Caption: PTP1B's role in insulin signaling.

Potential Applications and Future Directions

The inhibitory activity of this compound derivatives against α-glucosidase and PTP1B suggests their potential as therapeutic agents for the management of type 2 diabetes.[2] Specifically, dual inhibitors of both enzymes could offer a synergistic approach to controlling postprandial hyperglycemia and improving insulin sensitivity.

Furthermore, dammarane-type triterpenoids have been reported to exhibit a range of other biological activities, including anti-inflammatory and anti-cancer effects. Future research should focus on:

-

Expanding the library of derivatives to establish more comprehensive structure-activity relationships (SAR).

-

Evaluating the cytotoxicity of these compounds against various cancer cell lines to explore their potential as anti-neoplastic agents.

-

Investigating the in vivo efficacy and pharmacokinetic profiles of the most potent derivatives in animal models of diabetes and cancer.

-

Elucidating the precise molecular mechanisms and signaling pathways modulated by these compounds.

By pursuing these research avenues, the full therapeutic potential of this compound and its derivatives can be realized, paving the way for the development of novel and effective drugs.

References

- 1. This compound | Natural Product | MedChemExpress [medchemexpress.eu]

- 2. Synthesis and biological evaluation of (20S,24R)-epoxy-dammarane-3β,12β,25-triol derivatives as α-glucosidase and PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro α-glucosidase inhibitory assay [protocols.io]

- 4. New dammarane-type triterpenoids from hydrolyzate of total Gynostemma pentaphyllum saponins with protein tyrosine phosphatase 1B inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Evaluation of 20S,24R-Epoxydammar-12,25-diol-3-one (AEDO) Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

20S,24R-Epoxydammar-12,25-diol-3-one (AEDO) is a dammarane-type triterpenoid (B12794562) that has garnered interest within the scientific community for its potential therapeutic properties.[1] Triterpenoids of this class are known to exhibit a range of biological activities, including anti-inflammatory and anti-tumor effects.[1] This document provides detailed application notes and protocols for a series of in vitro assays to characterize the biological activity of AEDO. The following sections outline methodologies for assessing its potential as an anti-diabetic, cytotoxic, anti-inflammatory, and neuroprotective agent.

Anti-Diabetic Activity Assays

Diabetes mellitus is a metabolic disorder characterized by high blood sugar levels. Key therapeutic strategies involve the inhibition of enzymes such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) to control glucose homeostasis.

α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of AEDO on α-glucosidase activity, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides.

Quantitative Data:

| Compound | Test Concentration (µM) | % Inhibition | IC50 (µM) |

| (20S,24R)-epoxy-dammarane-3β,12β,25-triol | 200 | 32.2 | Not Reported |

| AEDO | TBD | TBD | TBD |

| Acarbose (Positive Control) | Varies | Varies | Varies |

Experimental Protocol:

This protocol is adapted from established methods for assessing α-glucosidase inhibition.

Materials:

-

α-glucosidase from Saccharomyces cerevisiae

-

p-nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound (AEDO)

-

Acarbose (positive control)

-

Phosphate (B84403) buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of AEDO in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 50 µL of phosphate buffer to all wells.

-

Add 10 µL of AEDO solution at various concentrations to the sample wells.

-

Add 10 µL of the solvent to the control wells.

-

Add 20 µL of α-glucosidase solution to the sample and control wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of Na₂CO₃ solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Experimental Workflow:

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

Objective: To evaluate the inhibitory potential of AEDO on PTP1B, a negative regulator of the insulin (B600854) signaling pathway.

Quantitative Data:

A structurally similar compound, (20S,24R)-epoxy-dammarane-3β,12β,25-triol, exhibited a weak inhibitory ratio of 16.4% at a concentration of 400 µM against PTP1B.[2] The IC50 of AEDO remains to be determined.

| Compound | Test Concentration (µM) | % Inhibition | IC50 (µM) |

| (20S,24R)-epoxy-dammarane-3β,12β,25-triol | 400 | 16.4 | Not Reported |

| AEDO | TBD | TBD | TBD |

| Suramin (Positive Control) | Varies | Varies | Varies |

Experimental Protocol:

This protocol is based on standard PTP1B inhibition assays.

Materials:

-

Recombinant human PTP1B

-

p-nitrophenyl phosphate (pNPP)

-

This compound (AEDO)

-

Suramin (positive control)

-

Reaction buffer (e.g., 50 mM citrate, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 6.0)

-

Sodium hydroxide (B78521) (NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of AEDO in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the reaction buffer.

-

Add AEDO at various concentrations to the sample wells and solvent to the control wells.

-

Add the PTP1B enzyme to the sample and control wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the pNPP substrate.

-

Incubate at 37°C for 30 minutes.

-

Terminate the reaction by adding NaOH.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition as described for the α-glucosidase assay.

Cytotoxicity Assay

Objective: To determine the cytotoxic effects of AEDO on various human cancer cell lines.

Quantitative Data:

Currently, there is no specific published data on the cytotoxic IC50 values of this compound against cancer cell lines.

| Cell Line | IC50 (µM) after 48h |

| AEDO on MCF-7 (Breast Cancer) | TBD |

| AEDO on A549 (Lung Cancer) | TBD |

| AEDO on HeLa (Cervical Cancer) | TBD |

| Doxorubicin (B1662922) (Positive Control) | Varies |

Experimental Protocol (MTT Assay):

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (AEDO)

-

Doxorubicin (positive control)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of AEDO or doxorubicin for 48 hours.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as: % Viability = (Abs_sample / Abs_control) * 100

Experimental Workflow:

Anti-Inflammatory Activity Assay

Objective: To assess the anti-inflammatory properties of AEDO by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Quantitative Data:

The anti-inflammatory activity of this compound has not been quantitatively reported.

| Compound | IC50 for NO Inhibition (µM) |

| AEDO | TBD |

| L-NAME (Positive Control) | Varies |

Experimental Protocol (Nitric Oxide Assay):

Materials:

-

RAW 264.7 macrophage cells

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound (AEDO)

-

L-NG-Nitroarginine Methyl Ester (L-NAME, positive control)

-

Griess Reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of AEDO or L-NAME for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite (B80452) is used to determine the concentration of nitrite in the samples.

Signaling Pathway:

Neuroprotective Activity Assay

Objective: To evaluate the neuroprotective potential of AEDO against glutamate-induced excitotoxicity in neuronal cells.

Quantitative Data:

Specific quantitative data on the neuroprotective effects of this compound is not available in the current literature.

| Compound | EC50 for Neuroprotection (µM) |

| AEDO | TBD |

| MK-801 (Positive Control) | Varies |

Experimental Protocol (Glutamate-Induced Excitotoxicity):

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

Complete cell culture medium

-

This compound (AEDO)

-

MK-801 (positive control)

-

MTT or LDH assay kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.

-

Pre-treat the cells with various concentrations of AEDO or MK-801 for 24 hours.

-

Induce excitotoxicity by exposing the cells to a neurotoxic concentration of glutamate for a specified time (e.g., 15-30 minutes).

-

Remove the glutamate-containing medium and replace it with fresh medium containing the respective concentrations of AEDO or MK-801.

-

Incubate for 24 hours.

-

Assess cell viability using the MTT assay (as described in the cytotoxicity section) or an LDH release assay according to the manufacturer's instructions.

Logical Relationship Diagram:

References

Application Notes and Protocols for 20S,24R-Epoxydammar-12,25-diol-3-one and Related Dammarane Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 20S,24R-Epoxydammar-12,25-diol-3-one and related dammarane (B1241002) triterpenoids in cell culture-based assays. The information is intended to guide researchers in evaluating the cytotoxic, pro-apoptotic, and anti-inflammatory properties of this class of compounds.

Disclaimer: Limited direct experimental data is available for this compound. The following protocols and data are largely based on studies of its metabolic precursor, 20(S)-protopanaxadiol (PPD), and other closely related dammarane-type triterpenoids. Researchers should use this information as a starting point and optimize conditions for their specific experimental setup.

Overview of Biological Activity

This compound belongs to the dammarane family of triterpenoids, which are known for their diverse pharmacological activities.[1] Its metabolic precursor, 20(S)-protopanaxadiol (PPD), is a well-studied ginsenoside metabolite that exhibits significant anti-cancer and anti-inflammatory effects.[2][3] The primary mechanisms of action for related compounds involve the induction of apoptosis in cancer cells and the suppression of inflammatory responses.[4][5]

Data Presentation: Cytotoxicity of Related Dammarane Triterpenoids

The following tables summarize the cytotoxic activities of 20(S)-protopanaxadiol (PPD) and other dammarane triterpenoids against various human cancer cell lines. This data can serve as a reference for designing dose-response experiments with this compound.

Table 1: IC50 Values of 20(S)-Protopanaxadiol (PPD) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| HCT116 | Colon Cancer | 4.69 | Not Specified | [2] |

| SW480 | Colon Cancer | 8.99 | Not Specified | [2] |

| MDA-MB-468 | Breast Cancer | 7.64 | Not Specified | [2] |

| MDA-MB-231 | Breast Cancer | 4.49 | Not Specified | [2] |

| PC3 | Prostate Cancer | 1.40 | Not Specified | [2] |

| DU145 | Prostate Cancer | 4.71 | Not Specified | [2] |

| MG63 | Osteosarcoma | 5.17 | Not Specified | [2] |

| 143B | Osteosarcoma | 8.36 | Not Specified | [2] |

| MCF-7 | Breast Cancer | 33.33 | 24 | [4][6] |

| HepG2 | Liver Cancer | 48.79 | 72 | [7] |

| MOLM-13 | Acute Myeloid Leukemia | 29.5 | Not Specified | [8] |

| THP-1 | Acute Myeloid Leukemia | 44.5 | Not Specified | [8] |

| MV4-11 | Acute Myeloid Leukemia | 32.5 | Not Specified | [8] |

Table 2: Cytotoxicity of Other Dammarane-Type Triterpenoids

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 15 (unspecified dammarane) | A549 | Lung Cancer | 10.65 - 14.28 | [9][10] |

| Compound 15 (unspecified dammarane) | Hep-G2 | Liver Cancer | 10.65 - 14.28 | [9][10] |

| Compound 15 (unspecified dammarane) | MCF-7 | Breast Cancer | 10.65 - 14.28 | [9][10] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cells.

Materials:

-

Target cancer cell lines (e.g., MCF-7, HCT116)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

-

Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

MTT Assay Workflow

Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Target cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the compound at concentrations around the IC50 value for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of proteins involved in apoptosis, such as Bax, Bcl-2, and caspases.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells and determine the protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

Signaling Pathways

Based on studies with PPD, this compound may induce apoptosis through the intrinsic mitochondrial pathway.[4][11] This is often associated with the modulation of the PI3K/AKT/mTOR signaling pathway.[3]

Proposed Apoptotic Pathway

Anti-Inflammatory Activity Assessment

The anti-inflammatory potential can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess reagent

-

Sodium nitrite (B80452) standard solution

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of the compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the NO concentration using a sodium nitrite standard curve.

References

- 1. mdpi.com [mdpi.com]

- 2. Ginseng saponin metabolite 20(S)-protopanaxadiol inhibits tumor growth by targeting multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 20(S)-Protopanaxadiol-Induced Apoptosis in MCF-7 Breast Cancer Cell Line through the Inhibition of PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 20(S)-Protopanaxadiol Induces Human Breast Cancer MCF-7 Apoptosis through a Caspase-Mediated Pathway [journal.waocp.org]

- 5. researchgate.net [researchgate.net]

- 6. journal.waocp.org [journal.waocp.org]

- 7. researchgate.net [researchgate.net]

- 8. 20(S)-protopanaxadiol inhibits proliferation and induces apoptosis of acute myeloid leukemia cells via targeting Bcl-XL and MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 20(S)-Protopanaxadiol induces human breast cancer MCF-7 apoptosis through a caspase-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 20S,24R-Epoxydammar-12,25-diol-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

20S,24R-Epoxydammar-12,25-diol-3-one is a dammarane-type triterpenoid (B12794562) that has garnered interest in the scientific community for its potential therapeutic properties.[1][2][3] Isolated from sources such as Pseudolarix kaempferi, this compound is also a metabolite of 20(S)-Protopanaxadiol (PPD), a well-known bioactive ginsenoside.[1] Dammarane triterpenoids are a class of natural products known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects.[2] These application notes provide detailed protocols for the experimental formulation and application of this compound in common in vitro assays.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and formulation in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₀O₄ | [3] |

| Molecular Weight | 474.7 g/mol | [3] |

| CAS Number | 25279-15-6 | [4] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Storage | Store at -20°C for long-term stability. Stock solutions can be stored at -20°C for up to two weeks. | [1] |

Formulation and Preparation of Stock Solutions

Proper dissolution and preparation of stock solutions are critical for obtaining reliable and reproducible experimental results.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Weighing the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using a calibrated analytical balance.

-

Calculating the Volume of Solvent: Calculate the required volume of dimethyl sulfoxide (B87167) (DMSO) to achieve a 10 mM concentration.

-

Calculation: Volume (L) = Amount (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

-

Example for 1 mg: Volume (µL) = (0.001 g / (474.7 g/mol x 0.01 mol/L)) x 1,000,000 µL/L ≈ 210.6 µL

-

-

Dissolution: Add the calculated volume of high-purity, sterile DMSO to the vial containing the compound.

-

Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Before use, thaw the aliquot at room temperature and briefly centrifuge to collect the solution at the bottom of the tube.

In Vitro Experimental Protocols

The following are detailed protocols for common cell-based assays to evaluate the biological activity of this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on cell viability and is crucial for identifying cytotoxic concentrations.

Protocol:

-

Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, A549 lung cancer cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium from the DMSO stock solution. The final DMSO concentration in the medium should be kept below 0.1% to avoid solvent toxicity. A typical concentration range to test for initial screening is 1 µM to 100 µM.

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Anti-inflammatory Activity Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol assesses the anti-inflammatory potential of the compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.

-

LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite (B80452) Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only treated group.

Western Blot Analysis of NF-κB Signaling Pathway

This protocol is designed to investigate the effect of this compound on the activation of the NF-κB signaling pathway, a key regulator of inflammation.[5][6]

Protocol:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with the compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 30 minutes (for phosphorylation events) or 6-24 hours (for protein expression).

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.

-

SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following table presents representative IC₅₀ values for related dammarane-type triterpenoids to provide an expected range of activity.

| Compound/Assay | Cell Line | IC₅₀ Value | Reference |

| NF-κB Inhibition (Aglinin C 3-acetate) | HepG2 | 12.45 ± 2.37 µM | [5] |

| NF-κB Inhibition (24-epi-cabraleadiol) | HepG2 | 13.95 ± 1.57 µM | [5] |

| NF-κB Inhibition (Aglinin C) | HepG2 | 23.32 ± 3.25 µM | [5] |

| Cytotoxicity (Daphgenkin A) | SW620 | 3.0 µM | [7] |

Visualizations

Signaling Pathway Diagram

Experimental Workflow Diagram

References

- 1. This compound | CAS:25279-15-6 | Manufacturer ChemFaces [chemfaces.com]

- 2. Dammarane triterpenoids for pharmaceutical use: a patent review (2005 - 2014) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nmppdb.com.ng [nmppdb.com.ng]

- 4. This compound | 25279-15-6 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Dammarane-type triterpenoid saponins isolated from Gynostemma pentaphyllum ameliorate liver fibrosis via agonizing PP2Cα and inhibiting deposition of extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 20S,24R-Epoxydammar-12,25-diol-3-one

Disclaimer: Direct experimental data on the dosage and administration of 20S,24R-Epoxydammar-12,25-diol-3-one is limited in publicly available scientific literature. The following application notes and protocols are based on studies of structurally related dammarane-type triterpenoids, particularly its parent compound 20(S)-protopanaxadiol (PPD). Researchers should use this information as a guideline and perform dose-response studies to determine the optimal concentrations and dosages for their specific experimental models.

Introduction

This compound is a dammarane-type triterpenoid (B12794562) that has been isolated from the medicinal plant Pseudolarix kaempferi[1]. It is also recognized as a metabolite of 20(S)-protopanaxadiol (PPD), a well-studied bioactive ginsenoside metabolite[2][3][4][5][6]. Dammarane (B1241002) triterpenoids, as a class, are known for a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects[2][7][8][9]. The protocols and data presented herein are extrapolated from research on similar compounds and are intended to serve as a starting point for the investigation of this compound.

Data Presentation: Dosage and Administration of Related Dammarane Triterpenoids

The following tables summarize dosages and concentrations of related dammarane triterpenoids used in various experimental models. These can be used as a reference for designing studies with this compound.

Table 1: In Vivo Dosage of Related Dammarane Triterpenoids

| Compound/Extract | Animal Model | Dosage | Administration Route | Observed Effects | Reference |

| Novel Dammarane Triterpenoid (CKN) | ApoE-/- Mice | 3 mg/kg | Not Specified | Anti-atherosclerotic | [10] |

| Gymnema Sylvestre Saponin (B1150181) Rich Fraction (contains dammaranes) | Mice (DLA-induced solid tumor) | 100 and 200 mg/kg | Not Specified | Reduced tumor volume and weight | [11] |

| 20(S)-protopanaxadiol (PPD) | Athymic Nude Mice (HCT116 xenograft) | 30 mg/kg | Not Specified | Reduced tumor size | [2] |

| 20(S)-protopanaxadiol (PPD) | Mice (HEC-1A tumor xenograft) | 10, 40, and 80 mg/kg | Not Specified | Inhibited tumor growth | [5] |

| Gynostemma pentaphyllum Saponins (contains dammaranes) | Not Specified | 200, 400, and 800 mg/kg/day | Oral | Decreased serum AST and ALT | [12] |

Table 2: In Vitro Concentrations of Related Dammarane Triterpenoids

| Compound | Cell Line | Concentration Range | Assay | Observed Effects | Reference |

| Novel Dammarane Triterpenoid (CKN) | RAW264.7 Macrophages | 3, 10, 30 µM | Cytotoxicity (CCK-8) | No significant cytotoxicity | [10] |

| Novel Dammarane Triterpenoid (CKN) | RAW264.7 Macrophage Foam Cells | 10 and 30 µM | Cholesteryl Ester Deposition | Decreased deposition | [10] |

| Ginsenoside-Rg18 | A549 (NSCLC) | 150 µM (IC50) | Proliferation | Inhibition of proliferation | [7] |

| Notoginsenosides | Not Specified | 21.27 - 29.08 µM (IC50) | PTP1B Inhibition | Enzyme inhibition | [13] |

| 20(S)-protopanaxadiol (PPD) | LX-2 (Hepatic Stellate Cells) | 1 - 10 µM | Cytotoxicity (MTT) | Potent cytotoxic activity | [4] |

| 20(S)-protopanaxadiol (PPD) | HEC-1A (Endometrial Cancer) | 3.5 µM (IC50) | Proliferation (MTT) | Inhibition of proliferation | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments that are commonly used to assess the biological activity of dammarane triterpenoids.

This protocol is adapted from studies on 20(S)-protopanaxadiol[4][5].

-

Cell Seeding: Plate cells (e.g., cancer cell lines or primary cells) in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Dilute the stock solution with cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM). Replace the medium in the wells with the medium containing the compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-